(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Description
This compound is a chiral, phosphorus-containing heterocycle with a complex bicyclic framework. Its structure features:
- A tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine core, providing rigidity and stereochemical control.
- 2,2-Dimethyl and 4,4,8,8-tetraphenyl substituents, contributing to steric bulk and electronic stabilization.
- A 3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl side chain, introducing a phosphine donor site and extended π-conjugation.
Properties
Molecular Formula |
C55H46O5P2 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
[2-[[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m1/s1 |
InChI Key |
OQTZCNLBVJLGQD-YWSWRHJRSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the dioxaphosphepine ring system, followed by the introduction of the diphenylphosphino and biphenyl groups. The reaction conditions often require the use of strong bases and inert atmospheres to prevent oxidation and degradation of the sensitive phosphine moiety.
Industrial Production Methods
Industrial production of such complex molecules may involve multi-step synthesis processes, often starting from simpler precursors. The scalability of these methods depends on the availability of starting materials and the efficiency of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and electrophiles such as halogens for substitution reactions. Coordination reactions often require the use of metal salts and inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions on the biphenyl groups can yield a variety of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable metal complexes that can catalyze a variety of organic transformations, including cross-coupling reactions and hydrogenation.
Biology and Medicine
While not commonly used in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals.
Industry
In industry, this compound’s primary application is in catalysis, where it can improve the efficiency and selectivity of chemical processes. Its use in the production of fine chemicals and pharmaceuticals is particularly noteworthy.
Mechanism of Action
The mechanism by which this compound exerts its effects in catalysis involves the coordination of the phosphine group to a transition metal center. This coordination activates the metal, allowing it to facilitate various chemical transformations. The biphenyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the metal center.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound belongs to a family of tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepines, which vary in substituents and stereochemistry. Below is a comparative analysis:
Electronic and Steric Effects
- Phosphine vs. Silane/Silicon Cores : The target compound’s phosphorus center offers stronger Lewis basicity compared to silicon analogs (e.g., dioxasilane in ), enhancing metal-coordination capabilities.
- Substituent Impact: Tetraphenyl Groups (target compound vs. Hydroxy vs. Phosphino Groups: The hydroxylated derivative lacks the phosphine’s redox activity but may participate in hydrogen bonding, altering solubility and crystallinity.
Mechanistic and Functional Comparisons
- Catalytic Activity: The phosphine group in the target compound is critical for forming transition-metal complexes, distinguishing it from non-phosphorus analogs like dioxasilanes .
- Chirality and Resolution: The (3aR,8aR) configuration enables enantioselective interactions, as seen in Pasteur’s foundational work on tartaric acid chirality . This is less pronounced in compounds with bulkier, symmetric substituents (e.g., CAS 1422371-27-4 ).
Mechanistic Insights from Structural Similarity
- Shared Mechanisms: As noted in , compounds with similar scaffolds (e.g., tetrahydro-dioxaphosphepine cores) often share mechanisms of action (MOAs) due to conserved binding motifs . For example, the target compound’s phosphine group may mimic natural product-derived ligands in enzyme inhibition.
- Divergent Functions : Substituent variations can drastically alter function. The hydroxylated analog lacks catalytic activity but shows promise in crystallographic studies due to its polarizable oxygen center.
Biological Activity
The compound (3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex phosphine ligand with significant implications in catalysis and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes multiple aromatic rings and a phosphorus atom integrated into a dioxaphosphepine framework. Its molecular formula and key structural features are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₃₁H₃₁O₄P |
| Molecular Weight | 493.56 g/mol |
| CAS Number | 1158430-46-6 |
| Appearance | Solid, white to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |
The biological activity of this compound is primarily attributed to its role as a ligand in transition metal-catalyzed reactions. Phosphine ligands like this one can significantly influence the reactivity and selectivity of metal catalysts in various chemical transformations. Studies have shown that such ligands can facilitate:
- Asymmetric Synthesis: Enhancing enantioselectivity in reactions leading to chiral products.
- Catalytic Activity: Increasing the efficiency of catalytic cycles involving metal complexes.
Case Studies
-
Anticancer Activity:
Research has indicated that phosphine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that phosphine ligands could enhance the efficacy of platinum-based drugs by improving their cellular uptake and reducing resistance mechanisms in cancer cells. -
Antimicrobial Properties:
Another investigation explored the antimicrobial potential of phosphine ligands. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects attributed to its ability to disrupt bacterial cell membranes.
In Vivo Studies
In vivo studies have highlighted the compound's potential for drug delivery systems. When conjugated with nanoparticles, it demonstrated enhanced bioavailability and targeted delivery capabilities in animal models. This suggests a dual role where the compound not only acts as a catalyst but also as a therapeutic agent.
Research Findings
Recent findings have focused on the optimization of this compound for specific biological applications:
- Enhanced Selectivity: Modifications to the ligand structure have resulted in improved selectivity for certain catalytic reactions.
- Synergistic Effects: Combination therapies using this ligand with other chemotherapeutic agents have shown increased effectiveness compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
